7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Lipophilicity Drug-likeness Solubility

7-Fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1314968-89-2, molecular formula C₇H₆FN₃O, MW 167.14 g/mol) is a fluorinated member of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one class, a privileged fused bicyclic scaffold featuring a lactam ring fused to a pyridopyrazine core. This scaffold is recognized as a key intermediate in the synthesis of bioactive molecules, including corticotropin-releasing factor-1 (CRF₁) receptor antagonists, kinase inhibitors, and epigenetic probes.

Molecular Formula C7H6FN3O
Molecular Weight 167.14 g/mol
Cat. No. B13067027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC7H6FN3O
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)N=CC(=C2)F
InChIInChI=1S/C7H6FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12)
InChIKeyYENLSJYYFRFTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Differentiated Fluorinated Heterocyclic Scaffold for Medicinal Chemistry and Procurement


7-Fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1314968-89-2, molecular formula C₇H₆FN₃O, MW 167.14 g/mol) is a fluorinated member of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one class, a privileged fused bicyclic scaffold featuring a lactam ring fused to a pyridopyrazine core [1]. This scaffold is recognized as a key intermediate in the synthesis of bioactive molecules, including corticotropin-releasing factor-1 (CRF₁) receptor antagonists, kinase inhibitors, and epigenetic probes [2][3]. The introduction of a fluorine atom at the 7-position is a well-established medicinal chemistry strategy to modulate critical molecular properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby directly influencing compound developability and target engagement [4].

Why Interchanging 7-Fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with Non-Fluorinated or Chlorinated Analogs Compromises Rational Drug Design


The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is not a uniform commodity; substitution at the 7-position introduces profound and quantifiable differences in physicochemical and electronic profiles that critically govern downstream synthetic utility and biological performance [1]. Generic substitution, for example swapping the 7-fluoro derivative for the unsubstituted core, the 7-chloro, or the 7-methyl analog, results in divergent lipophilicity (ΔXLogP3 up to 0.6 units), altered hydrogen bond acceptor (HBA) capacity (4 for 7-F vs 3 for comparators), and distinct electrophilic reactivity for nucleophilic aromatic substitution (SNAr) [2][3]. These differences are not academic; they directly impact pharmacokinetic parameters, aqueous solubility, and the capacity for late-stage functionalization, making each analog a unique chemical entity for R&D selection rather than a drop-in replacement [4].

Quantitative Differentiation Evidence for 7-Fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Versus Closest Analogs


Comparison of Computed Lipophilicity (XLogP3) Reveals 0.5–0.6 Log Unit Reduction Relative to 7-Chloro Analog, Favorable for Solubility-Driven Developability

The 7-fluoro substitution results in a computed XLogP3 of 0.3, which is significantly lower than the 7-chloro analog (XLogP3 = 0.8) and slightly higher than the unsubstituted core (XLogP3 = 0.2) [1]. This moderated lipophilicity positions the 7-fluoro derivative between the excessively lipophilic 7-chloro and the weakly lipophilic parent scaffold, offering an improved balance for aqueous solubility while retaining sufficient membrane permeability [2]. The 0.5-log-unit reduction compared to 7-chloro translates to an approximately 3-fold improvement in predicted thermodynamic aqueous solubility (estimated from the General Solubility Equation using XLogP3 and melting point approximations), a critical parameter for formulation and in vivo exposure [3].

Lipophilicity Drug-likeness Solubility

Increased Hydrogen Bond Acceptor (HBA) Capacity of 7-Fluoro Derivative Enhances Predicted Aqueous Solubility and Target Hydrogen-Bonding Potential

The 7-fluoro compound possesses four hydrogen bond acceptor atoms (fluorine, two pyrazine nitrogens, and the lactam carbonyl), whereas the unsubstituted, 7-chloro, and 7-methyl analogs each possess only three HBA atoms [1]. The additional HBA contributed by fluorine is geometrically positioned to engage water molecules without compromising the scaffold's rigidity (zero rotatable bonds), potentially improving aqueous solubility and providing an extra anchoring point for target interaction in polar binding pockets [2]. This property is particularly valuable when the desired functionalization trajectory requires retention of a polar recognition element that chlorine or methyl cannot provide.

Hydrogen Bond Acceptor Solubility Binding Affinity

Electrophilic Reactivity Enables Selective Nucleophilic Aromatic Substitution (SNAr) at the 7-Position for Late-Stage Diversification

Fluorine's strong electron-withdrawing nature activates the pyridine ring toward nucleophilic aromatic substitution, enabling selective displacement at the 7-position under mild conditions. In contrast, the 7-chloro analog also undergoes SNAr but with different reactivity and selectivity profiles; the 7-methyl analog is inert to SNAr; and the unsubstituted scaffold lacks a handle altogether [1]. While compound-specific kinetic data are absent for this exact scaffold, the relative electrophilicity of fluoropyridines versus chloropyridines has been extensively characterized: for example, 2-fluoropyridine reacts approximately 10-fold faster than 2-chloropyridine with piperidine in DMSO at 25 °C, a trend that extrapolates to the pyrido[2,3-b]pyrazine system where the 7-position corresponds to a pyridine-like site adjacent to the ring junction [2]. This enhanced reactivity allows the 7-fluoro scaffold to serve as a versatile intermediate for introducing amines, alkoxides, or carbon nucleophiles in a controlled manner, a capability not afforded by the methyl or unsubstituted analogs.

SNAr Reactivity Functionalization Synthetic Utility

Primary Research and Procurement Application Scenarios for 7-Fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


Lead Optimization Campaigns Requiring Modulated Lipophilicity and Solubility

In programs where the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core has been identified as a hit against a target (e.g., CRF₁ receptor, BET bromodomains, or kinases), the 7-fluoro derivative offers a balanced XLogP3 of 0.3, providing a 0.5-log-unit reduction in lipophilicity versus the 7-chloro analog. This is critical for avoiding solubility-limited absorption and reducing off-target binding, as evidenced by PubChem computed properties [1]. The 7-fluoro compound should be prioritized over the 7-chloro analog when aqueous solubility improvements are needed without sacrificing membrane permeability.

Focused Library Synthesis Utilizing a Multi-Vector Functionalization Handle

The 7-fluoro scaffold retains an electrophilic site for SNAr reactions, enabling installation of amines, alkoxides, or other nucleophiles at the 7-position. This capability is absent in the 7-methyl and unsubstituted analogs, which lack a leaving group. The enhanced reactivity over the 7-chloro variant (quantified as approximately 10-fold faster in related pyridine systems [2]) allows milder reaction conditions and broader functional group tolerance, making it the preferred building block for parallel synthesis and diversity-oriented chemistry.

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Set Enrichment

The 7-fluoro derivative possesses four hydrogen bond acceptor atoms, one more than any common comparator. In FBDD and HTS libraries, this unique HBA count can produce distinct binding poses and improved detection in biochemical assays when affinity is driven by polar interactions. The compound's low molecular weight (167.14 g/mol), zero rotatable bonds, and TPSA of 54 Ų align with fragment-like property guidelines, making it a logical addition to fragment screening collections [3].

Pharmacokinetic Soft-Spot Analysis Where Metabolic Oxidation at the 7-Position Is Predicted

When in vitro metabolite identification studies indicate that the 7-position of the pyridopyrazinone core is a site of oxidative metabolism (e.g., CYP-mediated hydroxylation), substituting with the 7-fluoro analog can block this metabolic soft spot. While direct microsomal stability data for this exact scaffold are not published, the well-characterized phenomenon of fluorine blocking para-hydroxylation on aromatic rings provides a class-level rationale for prioritizing the 7-fluoro derivative in such scenarios [4].

Quote Request

Request a Quote for 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.